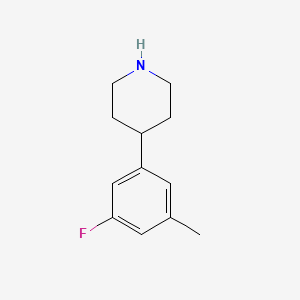

4-(3-Fluoro-5-methylphenyl)piperidine

CAS No.:

Cat. No.: VC16223514

Molecular Formula: C12H16FN

Molecular Weight: 193.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16FN |

|---|---|

| Molecular Weight | 193.26 g/mol |

| IUPAC Name | 4-(3-fluoro-5-methylphenyl)piperidine |

| Standard InChI | InChI=1S/C12H16FN/c1-9-6-11(8-12(13)7-9)10-2-4-14-5-3-10/h6-8,10,14H,2-5H2,1H3 |

| Standard InChI Key | YDHXXUKYAPKWSO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1)F)C2CCNCC2 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

4-(3-Fluoro-5-methylphenyl)piperidine is defined by the following key attributes:

| Property | Value |

|---|---|

| IUPAC Name | 4-(3-fluoro-5-methylphenyl)piperidine |

| Molecular Formula | C₁₂H₁₆FN |

| Molecular Weight | 193.26 g/mol |

| Canonical SMILES | CC1=CC(=CC(=C1)F)C2CCNCC2 |

| InChI Key | YDHXXUKYAPKWSO-UHFFFAOYSA-N |

| PubChem CID | 79003589 |

The compound’s structure combines a piperidine ring with a meta-fluoro and para-methyl-substituted phenyl group, conferring unique electronic and steric properties.

Physicochemical Properties

While detailed data on melting/boiling points and solubility are currently unavailable, its hydrochloride derivative, 4-fluoro-4-(3-fluoro-5-methylphenyl)piperidine hydrochloride (CAS: 1803603-61-3), has a molecular weight of 247.71 g/mol and is stored at -20°C for long-term stability . The parent compound’s lipophilicity, inferred from its structure, suggests moderate blood-brain barrier permeability, a trait valuable in neuroactive drug design.

Synthetic Routes and Optimization

General Synthesis Strategy

The synthesis of 4-(3-Fluoro-5-methylphenyl)piperidine typically involves:

-

Friedel-Crafts Alkylation: Reaction of piperidine derivatives with 3-fluoro-5-methylbenzyl halides.

-

Buchwald-Hartwig Amination: Coupling aryl halides with piperidine under palladium catalysis.

-

Reductive Amination: Condensation of ketones or aldehydes with amines, followed by reduction.

A representative pathway is illustrated below:

-

Step 1: Bromination of 3-fluoro-5-methyltoluene to form 1-bromo-3-fluoro-5-methylbenzene.

-

Step 2: Coupling with piperidine via Pd-mediated cross-coupling to yield the target compound.

Challenges and Solutions

-

Regioselectivity: Fluorine’s electron-withdrawing effect directs substitution to the meta position, necessitating precise reaction control.

-

Purification: Column chromatography or recrystallization is employed to isolate the product from byproducts .

Biological Activity and Mechanistic Insights

Structure-Activity Relationship (SAR) Studies

Recent SAR analyses highlight:

-

Fluorine Position: Meta-fluorination optimizes receptor binding compared to ortho or para substitutions.

-

Piperidine Substitution: N-methylation reduces off-target activity but decreases solubility .

Research Applications and Industrial Relevance

Drug Discovery

This compound serves as a precursor for:

-

Antipsychotics: Derivatives modulate dopamine pathways with reduced extrapyramidal side effects.

-

Antidepressants: Analogues targeting serotonin reuptake show promise in preclinical models .

Chemical Intermediate

As a building block, it facilitates the synthesis of complex molecules, including:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume